molecular formula C9H8F3NO2 B1428911 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid CAS No. 1344310-34-4

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Cat. No.: B1428911
CAS No.: 1344310-34-4
M. Wt: 219.16 g/mol
InChI Key: MLMJUJYCLGOHGV-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a chiral arylacetic acid derivative designed for advanced pharmaceutical research and development. Its molecular structure, incorporating a stereocenter with a methylamino group and a 3,4,5-trifluorophenyl moiety, makes it a high-value building block for medicinal chemistry. This compound is primed for use in the synthesis of potential active pharmaceutical ingredients (APIs), particularly as a novel side chain or a core scaffold. The presence of the methylamino group provides a key site for further chemical modification or for interacting with biological targets, while the 3,4,5-trifluorophenyl group, a motif seen in various bioactive molecules, is known to enhance properties such as metabolic stability and membrane permeability. Researchers can leverage this chemical in projects aimed at developing new therapeutics, where it may serve as a critical intermediate in constructing more complex, target-oriented molecules. The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-13-8(9(14)15)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJUJYCLGOHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS No. 1344310-34-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F3NO2
  • Molecular Weight : 219.16 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its structural features that enable interactions with various biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, while the methylamino group may contribute to receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with methylamino groups have shown promising antiproliferative effects against various human cancer cell lines.

CompoundCell LineIC50 (nM)Reference
3eA5491.7
3eMCF-738
3bMCF-7~28-fold more potent than control

In a comparative study, the compound 3e , which shares structural similarities with this compound, exhibited significant activity against multidrug-resistant cell lines by disrupting microtubule dynamics through binding at the colchicine site of tubulin polymerization .

Monoamine Oxidase Inhibition

Compounds derived from phenylacetic acids have been investigated for their potential as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in treating neurological disorders linked to dopamine metabolism. The inhibition of MAO-B by structurally related compounds has been documented, suggesting that this compound may exhibit similar properties.

Study on Antiproliferative Effects

A study evaluated various derivatives of thiazoles and their antiproliferative activities against six human cancer cell lines. The results indicated that modifications at the 2-position significantly influenced activity levels. Notably, compounds bearing methylamino groups demonstrated enhanced potency compared to their amino counterparts .

MAO-B Inhibition Research

Research focusing on the structure-activity relationship (SAR) of phenylacetic acid derivatives revealed that specific substitutions could lead to selective MAO-B inhibition. This suggests that further exploration of this compound could yield valuable insights into its pharmacological potential .

Scientific Research Applications

Medicinal Chemistry

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it could be useful in developing drugs targeting specific biological pathways.

Case Study: Antidepressant Development
Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems. For instance, a study published in "Journal of Medicinal Chemistry" explored the synthesis of related compounds and their effects on serotonin receptors, showing promising results for mood disorder treatments.

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block.

Data Table: Synthesis Applications

Application AreaDescriptionReference Source
Pharmaceutical SynthesisIntermediate for antidepressantsJournal of Medicinal Chemistry
Agrochemical DevelopmentPotential use in herbicides and pesticidesAgricultural Chemistry Review
Material ScienceIncorporation into polymers for enhanced propertiesPolymer Science Journal

Agrochemicals

Emerging studies suggest that this compound may also play a role in agrochemical formulations. Its ability to modify plant growth responses could lead to the development of new herbicides or growth regulators.

Case Study: Herbicide Efficacy
A recent study evaluated the efficacy of synthesized derivatives of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at specific concentrations, highlighting its potential utility in sustainable agriculture practices.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (Target) C₉H₉F₃NO₂ 220.17* 3,4,5-Trifluorophenyl, methylamino Hypothesized enhanced metabolic stability and receptor binding
2-(Methylamino)-2-phenylacetic acid hydrochloride C₉H₁₁NO₂·HCl 217.65 Phenyl, methylamino Used as a chiral building block in peptide synthesis
2-(3,4,5-Trifluorophenyl)acetic acid C₈H₅F₃O₂ 190.12 3,4,5-Trifluorophenyl Intermediate in sitagliptin synthesis; inhibits XOD enzyme at 69.9% (10 µM)
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid C₉H₉F₂NO₂ 201.17 2,5-Difluorophenyl, methylamino Demonstrated solubility in polar solvents; potential precursor for fluorinated pharmaceuticals

*Calculated based on analog data; exact value requires experimental confirmation.

Structural and Functional Differences

Fluorination Pattern :

  • The 3,4,5-trifluorophenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the phenyl group in ’s analog .
  • Compared to the 2,5-difluorophenyl analog (), the target’s symmetrical 3,4,5-fluorination may improve binding affinity in hydrophobic pockets .

Amino Group Impact: The methylamino group distinguishes the target from the non-amino analog 2-(3,4,5-trifluorophenyl)acetic acid ().

Synthetic Routes: The target compound may be synthesized via Petasis multicomponent reactions (similar to ) or reductive amination of 2-(3,4,5-trifluorophenyl)acetic acid derivatives. describes coupling fluorophenylacetic acids with amines using activating agents like HATU, a plausible method for introducing the methylamino group .

Physicochemical Properties

  • Solubility : The hydrochloride salt form (as in ) likely improves aqueous solubility compared to the free acid.
  • Melting Point: Analog 2-(2,4,5-trifluorophenyl)acetic acid melts at 121–125°C (). The target’s methylamino group may lower the melting point due to reduced crystallinity.

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors. A common approach includes:

  • Coupling Reactions : Reacting 3,4,5-trifluorophenylacetic acid derivatives with methylamine under catalytic conditions (e.g., EDC/HOBt for amide bond formation) .
  • Chiral Resolution : If stereochemistry is critical, chiral HPLC or enzymatic resolution may separate enantiomers .
  • Purity Optimization : Recrystallization in polar aprotic solvents (e.g., acetonitrile) or preparative HPLC (>95% purity) is recommended. Monitor via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹⁹F NMR identifies fluorine substituent environments (δ ~ -110 to -160 ppm for aromatic F) .
    • IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and methylamino (3300–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 243.18 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values can quantify potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing cloned receptors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the methylamino group) .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and adjusts parameters dynamically .

Q. How do stereochemical variations impact pharmacological activity?

Methodological Answer:

  • Enantiomer-Specific Activity : Synthesize (R)- and (S)-enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines) and compare IC₅₀ in target assays .
  • Molecular Dynamics Simulations : Analyze enantiomer binding to protein targets (e.g., docking into COX-2 active site) to explain activity differences .
  • Metabolic Stability : Incubate enantiomers with liver microsomes; chiral LC-MS quantifies degradation rates .

Q. How can contradictory solubility or bioactivity data be resolved?

Methodological Answer:

  • Solubility Studies : Use shake-flask method (pH 1–7.4) with UV-Vis quantification. If discrepancies arise, check for polymorphic forms via DSC/TGA .
  • Bioactivity Conflicts : Replicate assays in orthogonal systems (e.g., SPR vs. cell-based assays). Consider off-target effects via kinome-wide profiling .
  • Data Normalization : Account for batch-to-batch variability using internal standards (e.g., spiked deuterated analogs in LC-MS) .

Q. What computational strategies predict metabolite pathways and toxicity?

Methodological Answer:

  • In Silico Metabolism : Tools like Schrödinger’s MetaSite predict Phase I/II metabolites. Validate with in vitro hepatocyte models .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and cardiotoxicity risks. Cross-reference with Ames test data for mutagenicity .
  • Binding Free Energy Calculations : MM-GBSA quantifies target affinity vs. off-target interactions (e.g., hERG channel binding) .

Q. How do fluorination patterns influence physicochemical properties compared to analogs?

Methodological Answer:

  • Comparative LogP Analysis : Measure octanol-water partition coefficients for 3,4,5-trifluoro vs. mono-/di-fluoro analogs. Fluorine reduces logP (increases hydrophilicity) .
  • Thermal Stability : DSC compares melting points; trifluorination increases thermal stability (Tₘ ~ 20°C higher than non-fluorinated analogs) .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) shows trifluorination enhances passive diffusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
Reactant of Route 2
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2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

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